molecular formula C16H17N3 B11860729 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile

Cat. No.: B11860729
M. Wt: 251.33 g/mol
InChI Key: IGTFAZMYCOUHQO-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile is a high-purity chemical reagent designed for advanced neuroscience and psychiatric disorder research. This compound belongs to a class of novel 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-based multifunctional ligands that have demonstrated significant potential in central nervous system (CNS) drug discovery . The core tetrahydropyridine (THP) moiety is a privileged structure in medicinal chemistry, known for its ability to cross the blood-brain barrier and interact with key neurological targets . This compound is of particular interest for investigating the behavioral and psychological symptoms of dementia (BPSD), including psychosis, depression, and anxiety . Research on analogous compounds has shown a multifaceted pharmacological profile, acting as high-affinity partial agonists of dopamine D2 receptors (D2R), antagonists of serotonin 5-HT6 receptors (5-HT6R), and blockers of the serotonin transporter (SERT) . Furthermore, related structures have been designed and evaluated for their affinity for serotonin 1A (5-HT1A) receptors and serotonin reuptake inhibition, indicating their value in developing new treatments for depression and related disorders . The molecular framework is established in scientific literature, with patents covering 5-substituted-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles for activating 5-HT receptors and inhibiting neuronal protein extravasation . The compound is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult all relevant safety data sheets prior to use.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrile

InChI

InChI=1S/C16H17N3/c1-2-19-7-5-13(6-8-19)15-11-18-16-9-12(10-17)3-4-14(15)16/h3-5,9,11,18H,2,6-8H2,1H3

InChI Key

IGTFAZMYCOUHQO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Route 1: Hydrazine-Driven Indole Synthesis

A method inspired by WO2010004580A2 involves reacting hydrazine derivatives with aldehyde acetals under acidic conditions to form the indole scaffold.

Step 1: Formation of Indole Intermediate

Reaction:
4-Hydrazino-N-methyl-benzene ethanesulfonamide reacts with 2-(phenylthio)-acetaldehyde dimethylacetal in ethanol with acetic acid (20–30°C, 3–4 hours).

ParameterCondition
Substrate4-Hydrazino-N-methyl-benzene ethanesulfonamide
Aldehyde Acetal2-(Phenylthio)-acetaldehyde dimethylacetal
Acid CatalystAcetic acid (30 mL)
SolventEthanol (1.5 L)
Temperature55–60°C (reflux)
Yield~76.6% (off-white solid)

Outcome: Formation of N-methyl-3-(phenylthio)-1H-indol-5-ethanesulfonamide as an intermediate.

Step 2: Cyclization and Desulfurization

The intermediate undergoes cyclization to remove the phenylthio group, followed by desulfurization to yield the indole core.

Step 3: Tetrahydropyridine Coupling

The indole is coupled with N-methyl-4-piperidone or similar tetrahydropyridine precursors under acidic or basic conditions to form the final compound.

Route 2: Aza-Annulation for Fused Heterocycles

Inspired by ACS Omega (2019) , aza-annulation reactions construct fused tetrahydropyridine-indole systems.

Step 1: Enaminone Synthesis

Reaction:
3,4-Dimethoxyphenylethylamine reacts with polarized ketene dithioacetals to form enaminones.

ParameterCondition
Substrate3,4-Dimethoxyphenylethylamine
ReagentKetene dithioacetal
SolventTHF
Temperature0°C
Yield76% (red crystalline solid)

Step 2: Cyclization with Electrophiles

Enaminones react with oxalyl chloride or maleic anhydride to form indolizino-indole diones, which can be functionalized further.

Step 3: Alkylation and Cyanation

  • Alkylation: Ethyl groups are introduced via reductive amination or nucleophilic substitution.

  • Cyanation: The carbonitrile group is introduced via cyano-substituted intermediates or direct substitution.

Optimized Reaction Conditions

Critical Parameters for High Yields

ParameterOptimal RangeSource
Temperature60–130°C (cyclization)
CatalystPolyphosphoric acid, Acetic acid
SolventEthanol, THF, Acetonitrile
Reaction Time3–6 hours (cyclization)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Hydrazine Cyclization High purity, scalableMulti-step, harsh conditions70–76.6
Aza-Annulation Fewer steps, diverse functionalizationRequires specialized reagents65–76
Coupling Reactions Flexible for analog synthesisLow regioselectivity50–60

Purification and Characterization

Purification Techniques

  • Crystallization: Cyclohexane or hexane for isolating intermediates.

  • Column Chromatography: Silica gel with EtOAc/hexane gradients.

Analytical Data

PropertyValueSource
Molecular Formula C₁₆H₁₇N₃
Molecular Weight 251.33 g/mol
¹H NMR δ 1.5 (CH₃), δ 7.2–7.8 (aromatic)

Challenges and Innovations

  • Regioselectivity: Ensuring cyanation at the 6-position requires directed ortho-metalation.

  • Scalability: Continuous-flow reactors improve yields for industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, primary amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both indole and tetrahydropyridine rings exhibit significant biological activities. Notably, 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for understanding its therapeutic potential in treating mood disorders and other neurological conditions.

Neuropharmacological Potential

The tetrahydropyridine component of the compound is known to influence serotonin and dopamine receptors. This makes it a candidate for research into treatments for conditions like depression and schizophrenia. Preliminary studies have shown that it may interact with serotonin receptors (5HT) and dopamine receptors (D2), potentially influencing their activity .

Anticancer Properties

The carbonitrile group in the compound may contribute to anti-cancer properties by interfering with cellular signaling pathways. Research suggests that compounds with this structure can inhibit cancer cell growth by targeting specific molecular pathways involved in tumor progression.

Study 1: Interaction with Neurotransmitter Systems

In a study examining the binding affinity of various compounds to serotonin and dopamine receptors, this compound showed promising results. The compound demonstrated a significant binding affinity to the 5HT receptor subtype, indicating its potential role in modulating serotonin levels in the brain.

Study 2: Anticancer Activity Assessment

Another study focused on the anticancer activity of the compound revealed that it effectively inhibited the proliferation of cancer cells in vitro. The mechanism was attributed to its ability to disrupt key signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Scaffold Variations

The compound belongs to a broader class of tetrahydropyridine-indole hybrids. Key structural analogs include:

Compound Name Substituent on Tetrahydropyridine Indole Substitution Key Functional Groups
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile 1-Ethyl 6-CN Carbonitrile, Ethyl
Phenethyl (E)-3-(1-oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)acrylate 1-Oxyl-2,2,6,6-tetramethyl N/A Nitroxide, Acrylate ester
2-(2-(3-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)-4-ethylphenyl)propan-2-yl)-1H-indole-6-carbonitrile 1-Acetyl 6-CN Acetyl, Carbonitrile
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile N/A (triazolopyrimidine core) 3-Indole Chlorophenyl, Carbonitrile

Key Observations :

  • The ethyl group in the target compound improves metabolic stability compared to acetyl or nitroxide derivatives .
  • Carbonitrile at the indole 6-position is conserved in some analogs, suggesting a role in π-stacking or binding interactions .

Comparison with Other Methods

Compound Class Reaction Type Key Reagents/Conditions Yield (Typical)
Tetrahydropyridine-indoles Cross-coupling Pd catalysts, microwave irradiation 60–80%
Paramagnetic acrylates Horner–Wadsworth–Emmons reaction Trialkyl phosphonoacetates, DBU 50–70%
Triazolopyrimidines Cyclocondensation 3-Amino-1,2,4-triazole, DMF, 120°C 65–85%

Key Findings :

  • Microwave-assisted methods improve efficiency for tetrahydropyridine-indole hybrids .
  • The Horner–Wadsworth–Emmons reaction is less suited for carbonitrile-containing systems due to competing nitrile reactivity .

Physicochemical and Conformational Properties

Solubility and Stability

  • Stability : More stable than paramagnetic analogs (e.g., nitroxide derivatives in ), which degrade under oxidative conditions .

Ring Puckering and Conformation

The tetrahydropyridine ring adopts a puckered conformation, as defined by Cremer-Pople coordinates .

Biological Activity

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₈N₄
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 72808-70-9

Antimicrobial Properties

Research indicates that compounds containing indole and tetrahydropyridine moieties exhibit significant antimicrobial activity. For example, studies have shown that derivatives similar to 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can inhibit the growth of various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoleE. coli12.5 µg/mL
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoleS. aureus8 µg/mL

These findings suggest a promising role for this compound in developing new antimicrobial agents .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. Studies have demonstrated that compounds like 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Mechanism of Action :
The neuroprotective effects are attributed to the modulation of neurotransmitter systems and the inhibition of neuroinflammatory pathways. The compound may enhance the levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which supports neuronal survival and function .

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers evaluated the antimicrobial activity of various indole derivatives against resistant bacterial strains. The study found that 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole demonstrated significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of this compound in rodent models subjected to neurotoxic agents. The results indicated a marked reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted Suzuki-Miyaura coupling is a key method. For example, a protocol involves reacting a boronate ester with an indole precursor using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and dioxane/water as solvent under nitrogen at 110°C for 1.5 hours . Yield optimization requires precise control of catalyst loading, solvent ratios, and microwave irradiation parameters.
  • Data Consideration : Variations in ligand choice (e.g., Buchwald-Hartwig vs. Suzuki conditions) or solvent polarity (DMF vs. dioxane) can alter reaction efficiency.

Q. How can the tetrahydropyridine ring conformation in this compound be analyzed experimentally?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for determining ring puckering. Cremer-Pople coordinates quantify non-planarity by defining amplitude (q) and phase (φ) parameters .
  • Data Interpretation : Compare puckering parameters to similar heterocycles (e.g., piperidine derivatives) to assess strain or flexibility .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group on tetrahydropyridine, indole proton shifts).
  • HRMS : High-resolution mass spectrometry for molecular ion validation.
  • IR : CN stretch (~2200 cm⁻¹) and indole NH stretch (~3400 cm⁻¹) for functional group verification.
    • Reference Standards : Use analogs like 3-(1-methyltetrahydropyridin-4-yl)-indoles for spectral comparison .

Advanced Research Questions

Q. How does the electronic nature of the tetrahydropyridine ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations assess electron density distribution. The partially saturated ring may enhance nucleophilic character at the 4-position, facilitating functionalization (e.g., via Horner-Wadsworth-Emmons reactions with phosphonoacetates) .
  • Experimental Validation : Compare reaction rates with fully aromatic pyridine analogs to isolate electronic effects .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodology :

  • SAR Studies : Systematically modify substituents (e.g., ethyl vs. benzyl on tetrahydropyridine) and evaluate activity changes. For example, 3-(1-benzyltetrahydropyridin-4-yl)-indole-6-carbonitrile shows altered receptor binding compared to the ethyl variant .
  • Statistical Analysis : Use multivariate regression to correlate steric/electronic descriptors (e.g., logP, polar surface area) with bioactivity .
    • Case Study : Inconsistent kinase inhibition data may arise from assay conditions (e.g., ATP concentration) or cellular permeability differences .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model binding poses with receptors (e.g., serotonin receptors, kinases).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
    • Validation : Overlay predicted binding modes with crystallographic data from related indole derivatives .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodology :

  • Solvent Screening : Test mixed solvents (e.g., EtOH/DMF) for recrystallization, as used in triazolo-pyrimidine indole derivatives .
  • Cryoprotection : For unstable crystals, use glycerol or oil coatings during data collection.
    • Troubleshooting : Twinning or disorder in the tetrahydropyridine ring may require SHELXD for structure solution .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between microwave-assisted and conventional heating methods?

  • Analysis : Microwave irradiation enhances reaction homogeneity and reduces side reactions (e.g., decomposition of Pd catalysts). For example, reports 58–71% yields under microwave vs. <40% with oil baths .
  • Resolution : Replicate protocols with controlled temperature gradients and inert atmospheres to isolate microwave-specific effects.

Q. How can divergent biological activity results in cell-based vs. enzyme assays be rationalized?

  • Analysis : Cell membranes may limit compound uptake due to the carbonitrile group’s hydrophobicity. Compare IC₅₀ values in cell-free (enzyme) vs. cell-based assays to identify permeability barriers .
  • Mitigation : Introduce prodrug strategies (e.g., esterification of CN groups) to enhance bioavailability .

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